molecular formula C20H18N2O2 B2588972 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2588972
M. Wt: 318.4 g/mol
InChI Key: KCQJSTVFYVAKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-333325 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of WAY-333325 would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, would be employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

WAY-333325 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

WAY-333325 has several scientific research applications, including:

Mechanism of Action

WAY-333325 exerts its effects by inhibiting the activity of MEK1, a kinase involved in the MAPK pathway. By blocking MEK1, WAY-333325 prevents the phosphorylation and activation of downstream proteins, ultimately inhibiting cell division and promoting cell death in cancer cells. The molecular targets and pathways involved include the MAPK/ERK pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    WAY-214156: Another MEK1 inhibitor with a similar mechanism of action.

    PD0325901: A potent and selective MEK1 inhibitor used in cancer research.

    Trametinib: A clinically approved MEK1 inhibitor for the treatment of melanoma.

Uniqueness

WAY-333325 is unique in its specific chemical structure and binding affinity for MEK1. Compared to other MEK1 inhibitors, it may offer distinct pharmacokinetic properties, such as improved bioavailability or reduced side effects .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-13-18(15-9-3-4-10-16(15)21-13)19(23)20(24)22-12-6-8-14-7-2-5-11-17(14)22/h2-5,7,9-11,21H,6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQJSTVFYVAKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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